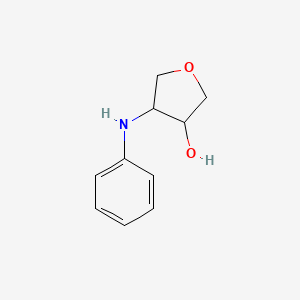

4-(Phenylamino)oxolan-3-ol

Description

4-(Phenylamino)oxolan-3-ol is a substituted tetrahydrofuran derivative featuring a phenylamino group at position 4 and a hydroxyl group at position 3 of the oxolane (tetrahydrofuran) ring. For instance, oxolan-3-ol derivatives are frequently utilized as intermediates in synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name |

4-anilinooxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-10-7-13-6-9(10)11-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQDZCFZZQNQJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylamino)oxolan-3-ol typically involves the reaction of phenylamine with an oxolane derivative. One common method includes the reduction and dehydration/cyclization of commercially available 2-deoxy-D-ribose in an acidic aqueous solution to form the oxolane ring . The phenylamino group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylamino)oxolan-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The phenylamino group can be reduced to form a secondary amine.

Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of oxolane-3-one derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted phenylamino derivatives.

Scientific Research Applications

4-(Phenylamino)oxolan-3-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial properties.

Industry: Utilized in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Phenylamino)oxolan-3-ol involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The oxolane ring provides structural stability and can participate in various chemical reactions, enhancing the compound’s overall reactivity.

Comparison with Similar Compounds

4-(3-Hydroxyphenyl)oxolan-3-ol (CAS: 2172257-66-6)

- Structure: Features a hydroxyphenyl substituent at position 4 instead of phenylamino.

- Molecular Formula : C₁₀H₁₂O₃.

- This compound may exhibit lower solubility in polar solvents compared to this compound due to reduced hydrogen-bonding capacity .

rac-(3R,4S)-4-(Morpholin-4-yl)oxolan-3-ol

- Structure: Contains a morpholine ring at position 4 instead of phenylamino.

- Molecular Formula: C₈H₁₅NO₃.

- Key Differences : The morpholine group introduces a secondary amine and ether functionality, enhancing solubility in aqueous media. Such derivatives are often employed in drug discovery for improved pharmacokinetic profiles .

(3S,4R)-4-(Pyrrolidin-1-yl)oxolan-3-ol (CAS: 1932440-41-9)

- Structure : Substituted with pyrrolidine at position 3.

- Molecular Formula: C₈H₁₅NO₂.

- Key Differences: The pyrrolidine group confers rigidity and basicity, which may influence binding affinity in enzyme inhibition assays. This compound’s molecular weight (157.21 g/mol) is lower than that of this compound, suggesting differences in membrane permeability .

Physicochemical and Functional Properties

Biological Activity

4-(Phenylamino)oxolan-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

This compound, also known by its CAS number, exhibits a unique oxolane ring structure substituted with a phenylamino group. This structural feature is crucial for its biological activity and interaction with various molecular targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and other solid tumors. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 5.2 | Apoptosis induction |

| MCF-7 | 6.1 | Cell cycle arrest |

| A549 (Lung Cancer) | 7.8 | Apoptosis and necrosis |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies indicate that it displays significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Klebsiella pneumoniae | 35 |

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism and bacterial growth.

- Receptor Binding : It could bind to receptors that regulate cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) : Induction of ROS has been noted as a pathway through which this compound exerts its cytotoxic effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:

- Breast Cancer Study : A study involving MDA-MB-231 cells showed a significant increase in apoptosis markers when treated with varying concentrations of the compound, indicating a dose-dependent response.

- Antibacterial Efficacy : In a comparative study against standard antibiotics, this compound exhibited similar or superior activity against resistant strains of bacteria, suggesting its potential as an alternative therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.